1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide
Description
1,3,5-Trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core fused with a pyrimidine ring. Its structure includes three methyl groups at the 1, 3, and 5 positions of the pyrazole moiety and a carboxamide linkage at the 4-position, connected to a pyrazolo[1,5-a]pyrimidin-6-yl group.
Properties
IUPAC Name |
1,3,5-trimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-8-12(9(2)18(3)17-8)13(20)16-10-6-14-11-4-5-15-19(11)7-10/h4-7H,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYATEBKYYQQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound exhibits potential as an anticancer agent and as an inhibitor of various biological pathways. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies.
Structure and Synthesis
The molecular structure of 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide consists of a fused pyrazolo[1,5-a]pyrimidine ring system. The synthesis typically involves multi-step reactions that may include cyclization and functionalization processes to introduce various substituents that enhance biological activity .
Biological Activity
The biological activities of this compound have been investigated in several studies:
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways. For instance, it has been noted to inhibit MK2 kinase, which plays a role in inflammation and cancer progression .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of TNFα Release : It has been reported to inhibit the release of tumor necrosis factor-alpha (TNFα) in lipopolysaccharide (LPS)-stimulated cells, indicating its potential use in treating inflammatory diseases .
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has shown promise as an inhibitor for various enzymes:
- 11β-Hydroxysteroid Dehydrogenase Type 1 : Compounds in this class have been identified as modulators of this enzyme, which is relevant for metabolic syndrome treatment .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the pyrazolo[1,5-a]pyrimidine core:
- Substituent Variability : Modifications at different positions on the pyrazole ring can significantly alter the biological activity. For example, the introduction of alkyl or aryl groups at position N1 can enhance anticancer activity while maintaining low toxicity to normal cells .
| Substituent | Biological Activity | Toxicity |
|---|---|---|
| Alkyl at N1 | Increased anticancer activity | Low |
| Aryl at N1 | Moderate anticancer activity | Moderate |
| No substitution | Reduced activity | Low |
Case Studies
Several case studies illustrate the effectiveness of 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide in preclinical models:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
- Bioactivity: Polyfluoroalkylpyrazolo[1,5-a]pyrimidines demonstrate analgesic properties, attributed to their electron-withdrawing substituents enhancing receptor interactions .
- Solubility and Stability : Methyl groups in the target compound likely reduce aqueous solubility compared to hydroxy or sulfonamide-containing derivatives (e.g., compound 2a in ). However, these groups may improve metabolic stability, a critical factor in drug design.
Reaction Mechanisms and Regioselectivity
- The regioselective cyclization of 2-tolylhydrazinylidene-1,3-diketones into pyrazolo[1,5-a]pyrimidines (as in ) contrasts with the non-regioselective formation of dihydropyrimidones under certain conditions. This highlights the sensitivity of pyrazolopyrimidine synthesis to reaction conditions and starting materials.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide?
Methodological Answer: The synthesis involves cyclocondensation and coupling reactions. Key parameters include:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity due to their ability to stabilize intermediates .
- Base Choice : K₂CO₃ is commonly used to deprotonate intermediates, but its stoichiometry must be carefully controlled (e.g., 1.2 equivalents relative to substrate) to avoid side reactions .
- Temperature Control : Room temperature minimizes decomposition of pyrazolo-pyrimidine intermediates, while elevated temperatures (60–80°C) may accelerate coupling steps .
Example Protocol : - Combine 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (1 mmol) with K₂CO₃ (1.2 mmol) in DMF, followed by slow addition of RCH₂Cl (1.1 mmol) at RT. Stir for 12–24 hours .
Structural Characterization
Q. Q2. How can researchers resolve ambiguities in structural assignments of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : Key signals include pyrazole H-3 (δ ~8.6 ppm) and pyrimidine H-5 (δ ~7.0 ppm) in DMSO-d₆. Coupling constants (J = 8–12 Hz) confirm connectivity .
- IR Spectroscopy : Stretch frequencies for carbonyl (1671–1626 cm⁻¹) and NH groups (3100–3300 cm⁻¹) validate carboxamide and pyrazole moieties .
- Mass Spectrometry : High-resolution MS (e.g., ESI or EI) confirms molecular ions (e.g., m/z 368.42 for C₁₇H₁₆N₆O₂S) .
Q. Table 1: Representative Spectral Data
| Parameter | Compound 17b |
|---|---|
| ¹H NMR (δ, ppm) | 2.41 (s, 2CH₃), 8.61 (s, pyrazole H-3) |
| IR (cm⁻¹) | 1671 (CO), 3308 (NH) |
| MS (EI) | m/z 368 (M⁺) |
Advanced Reaction Design
Q. Q3. How can computational methods improve reaction efficiency for pyrazolo-pyrimidine derivatives?
Methodological Answer: Integrate quantum chemical calculations and experimental feedback:
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. For example, optimize enamine-hydrazine reaction pathways to predict product selectivity (cyanopyrazoles vs. aminopyrazoles) .
- Information Science : Apply machine learning to experimental datasets (e.g., solvent polarity, temperature) to prioritize high-yield conditions .
- Validation : Cross-reference computed activation energies with experimental kinetics (e.g., reaction half-life under varying pH) .
Pharmacological Evaluation
Q. Q4. What methodologies are recommended for assessing the anticancer potential of this compound?
Methodological Answer:
Q. Table 2: Anticancer Activity of Analogues
| Compound | Cell Line (IC₅₀, µM) | Target Enzyme Inhibition (%) |
|---|---|---|
| 7a | 8.2 (MCF-7) | EGFR: 72 ± 3.1 |
| 7c | 5.9 (HeLa) | EGFR: 85 ± 2.7 |
Data Contradiction Analysis
Q. Q5. How should researchers address discrepancies in reaction yields or biological activity across studies?
Methodological Answer:
- Experimental Design : Use factorial design (e.g., 2³ matrix) to isolate variables like solvent polarity, temperature, and catalyst loading .
- Statistical Validation : Apply ANOVA to confirm significance of factors (e.g., p < 0.05 for solvent effect) .
- Case Study : Inconsistent yields (30–70%) for pyrazolo-pyrimidine coupling may arise from residual moisture. Address via rigorous drying of reagents or use of molecular sieves .
Physicochemical Property Profiling
Q. Q6. What strategies are effective for determining solubility and stability?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Pyrazolo-pyrimidines typically show poor aqueous solubility (<50 µg/mL), necessitating co-solvents (e.g., PEG-400) .
- Stability : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via LC-MS for degradation products .
Advanced Mechanistic Insights
Q. Q7. How can isotope labeling elucidate the mechanism of pyrazole-pyrimidine coupling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
